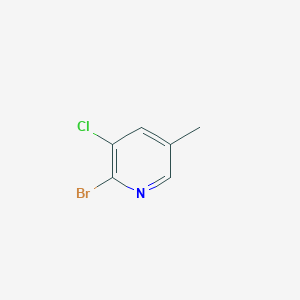

2-Bromo-3-chloro-5-methylpyridine

Overview

Description

2-Bromo-3-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylpyridine typically involves the bromination of 3-chloro-5-methylpyridine. This reaction is carried out using hydrogen bromide in an organic solvent . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various separation techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-methylpyridine undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Scientific Research Applications

Pharmaceutical Development

Overview:

2-Bromo-3-chloro-5-methylpyridine is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects.

Key Applications:

- Anti-inflammatory Agents: The compound has been used in the synthesis of pyridinylimidazole-type inhibitors, which target p38α MAP kinase, a crucial player in inflammation pathways .

- Antimicrobial Agents: Its derivatives have shown potential as antimicrobial agents, contributing to the fight against resistant bacterial strains.

Case Study:

A study detailed an optimized synthetic route to pyridinylimidazole-type compounds starting from 2-bromo-4-methylpyridine, demonstrating the versatility of brominated pyridines in pharmaceutical chemistry .

Agricultural Chemicals

Overview:

In agriculture, this compound is employed in formulating agrochemicals, including herbicides and pesticides.

Key Applications:

- Herbicides: The compound enhances crop protection by targeting specific weed species while minimizing harm to crops.

- Pesticides: Its stability and reactivity make it suitable for developing effective pest control agents.

Material Science

Overview:

The compound is also incorporated into material science, particularly in the production of specialty polymers and coatings.

Key Applications:

- Specialty Polymers: Used to create polymers with enhanced chemical resistance and durability.

- Coatings: Its incorporation into coatings improves their performance under harsh environmental conditions.

Research Reagents

Overview:

As a research reagent, this compound plays a critical role in organic synthesis.

Key Applications:

- Organic Synthesis: It aids researchers in developing complex molecules necessary for various scientific investigations.

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized for detecting and quantifying other substances.

Key Applications:

- Quality Control: Essential in quality control processes within pharmaceutical manufacturing and agrochemical formulations.

Data Summary Table

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, Antimicrobial | Pyridinylimidazoles |

| Agricultural Chemicals | Herbicides, Pesticides | Crop protection agents |

| Material Science | Specialty Polymers, Coatings | Durable coatings |

| Research Reagents | Organic Synthesis | Complex organic molecules |

| Analytical Chemistry | Quality Control | Detection methods for various compounds |

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-methylpyridine depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

- 2-Bromo-5-chloro-3-methylpyridine

- 3-Bromo-2-chloro-5-methylpyridine

- 2-Bromo-3-chloro-5-fluoropyridine

Uniqueness: 2-Bromo-3-chloro-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized organic compounds .

Biological Activity

2-Bromo-3-chloro-5-methylpyridine is an organic compound that has garnered attention in medicinal chemistry and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of the Compound

- Chemical Formula : C₆H₄BrClN

- Molecular Weight : 206.47 g/mol

- CAS Number : 65550-81-4

This compound is a derivative of pyridine and is primarily utilized in organic synthesis and pharmaceutical development. Its structure allows it to interact with various biological targets, influencing cellular functions and metabolic pathways.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and signaling pathways:

- Inhibition of p38α MAP Kinase : This compound has been shown to inhibit p38α MAP kinase, a critical enzyme involved in the inflammatory response. By modulating this pathway, it can influence the release of pro-inflammatory cytokines such as TNF-α and interleukin-1β, impacting immune responses and inflammation.

Cellular Effects

The compound exerts various effects on cellular processes:

- Cell Signaling Modulation : It alters cell signaling pathways by affecting gene expression and enzyme activity. This modulation can lead to changes in cellular metabolism and proliferation.

- Metabolic Pathways : this compound participates in several metabolic pathways, interacting with enzymes that regulate metabolic flux and metabolite levels. Its influence on these pathways can have implications for drug metabolism and efficacy .

Pharmacological Profile

Table 1 summarizes the pharmacological properties of this compound:

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Log Kp (skin permeation) | -5.73 cm/s |

| Log Po/w (iLOGP) | 2.2 |

| Lipinski Rule of Five | 0 (complies) |

These pharmacokinetic properties suggest that the compound may have favorable absorption characteristics while also indicating potential interactions with metabolic enzymes.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a model of acute inflammation. The results demonstrated that treatment with the compound significantly reduced levels of TNF-α and IL-1β in serum samples, indicating its potential as an anti-inflammatory agent .

Research on Antimicrobial Activity

In another study focusing on antibiotic resistance, derivatives of pyridine compounds, including this compound, were evaluated for their effectiveness against resistant bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-3-chloro-5-methylpyridine, and how can competing halogenation be minimized?

Basic Research Focus

A common approach involves sequential halogenation of 5-methylpyridine derivatives. For example, bromination of 3-chloro-5-methylpyridine using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl₄) achieves regioselectivity at the 2-position . Alternatively, chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) followed by bromination may be employed. To minimize overhalogenation, reaction temperature (≤50°C) and stoichiometric control of halogenating agents are critical .

Advanced Consideration

Competing reactivity of bromine and chlorine substituents can lead to side products like 2,3,5-trihalogenated pyridines. Kinetic studies using DFT calculations suggest that steric hindrance from the 5-methyl group directs bromine to the 2-position, while chlorine prefers the 3-position due to electronic effects . Optimization via in-situ monitoring (e.g., HPLC or Raman spectroscopy) is recommended to track intermediate formation .

Q. How can crystallographic data resolve ambiguities in the structural confirmation of this compound?

Basic Research Focus

Single-crystal X-ray diffraction (SXRD) is the gold standard. Heavy atoms (Br, Cl) enhance scattering, improving resolution. SHELXL refinement (via the SHELX suite) is widely used for small-molecule structures, with halogen displacement parameters aiding in distinguishing Br/Cl positions .

Advanced Consideration

Twinned crystals or disordered halogen positions pose challenges. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis can resolve ambiguities. For example, Cl⋯Br interactions (3.3–3.5 Å) in packing diagrams may indicate intermolecular halogen bonding, which can stabilize specific conformations .

Q. What analytical techniques are most effective for characterizing and validating the purity of this compound?

Basic Research Focus

- NMR : ¹H/¹³C NMR distinguishes substituent positions. Typical shifts: 5-methyl (~δ 2.3 ppm), pyridine ring protons (δ 7.5–8.5 ppm) .

- GC-MS/HPLC : Quantifies purity (>98%) and detects halogenated byproducts (e.g., dihalogenated isomers).

- Elemental Analysis : Confirms Br/Cl content (±0.3% error margin) .

Advanced Consideration

Contradictions in melting points (e.g., reported mp 70–72°C vs. 78–80°C for analogs) may arise from polymorphism. Differential Scanning Calorimetry (DSC) and powder XRD differentiate crystalline forms .

Q. How do bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Bromine’s lower electronegativity (vs. Cl) makes it more reactive in Suzuki-Miyaura couplings. For example, 2-Br reacts preferentially with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), leaving the 3-Cl intact. Computational studies (e.g., Fukui indices) predict electrophilic susceptibility at Br due to higher local softness .

Properties

IUPAC Name |

2-bromo-3-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNKEUJOCAJOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505001 | |

| Record name | 2-Bromo-3-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-81-4 | |

| Record name | 2-Bromo-3-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.